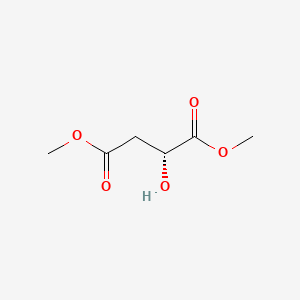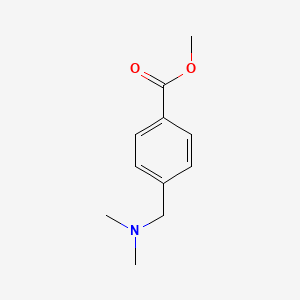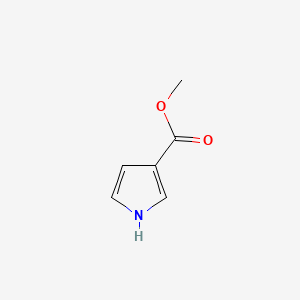
(R)-Dimethyl 2-hydroxysuccinate
Overview
Description
®-Dimethyl 2-hydroxysuccinate is an organic compound with the molecular formula C6H10O5 It is a derivative of succinic acid, where the hydroxyl group is attached to the second carbon atom, and both carboxyl groups are esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Dimethyl 2-hydroxysuccinate typically involves the esterification of ®-2-hydroxysuccinic acid. One common method is the reaction of ®-2-hydroxysuccinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of ®-Dimethyl 2-hydroxysuccinate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of ®-2-hydroxysuccinic acid and methanol into the reactor, with sulfuric acid as the catalyst. The product is then purified through distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: ®-Dimethyl 2-hydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed:
Oxidation: Dimethyl 2-oxosuccinate or dimethyl 2-carboxysuccinate.
Reduction: Dimethyl 2-hydroxybutanediol.
Substitution: Dimethyl 2-substituted succinate derivatives.
Scientific Research Applications
®-Dimethyl 2-hydroxysuccinate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate in enzymatic studies to understand metabolic pathways involving succinic acid derivatives.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-Dimethyl 2-hydroxysuccinate involves its interaction with various molecular targets. In enzymatic reactions, it can act as a substrate for enzymes that catalyze the oxidation or reduction of hydroxyl and ester groups. The pathways involved include the tricarboxylic acid cycle, where succinic acid derivatives play a crucial role in energy production and biosynthesis.
Comparison with Similar Compounds
Dimethyl 2-hydroxysuccinate: The non-chiral version of the compound.
Diethyl 2-hydroxysuccinate: An ester derivative with ethyl groups instead of methyl groups.
Dimethyl 2-oxosuccinate: An oxidized form of the compound.
Uniqueness: ®-Dimethyl 2-hydroxysuccinate is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its specific configuration allows for the selective production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry for the development of drugs with specific biological activities.
Properties
IUPAC Name |
dimethyl (2R)-2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEKNCXYRGKTBJ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30892495 | |
| Record name | (+)-Dimethyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30892495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70681-41-3 | |
| Record name | (+)-Dimethyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30892495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethyl (2R)-2-hydroxybutanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)








